

In-depth Technical Guide: Solubility and Stability of CZ830

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Compound of Interest

Compound Name: CZ830

Cat. No.: B606910

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Disclaimer: Initial searches for the compound "**CZ830**" did not yield any publicly available scientific data. The identifier "**CZ830**" is most prominently associated with a flight number. Therefore, to fulfill the user's request for a detailed technical guide on compound solubility and stability, this document has been generated using Aspirin (acetylsalicylic acid) as a representative model compound. All data, protocols, and diagrams presented herein pertain to Aspirin and are intended to serve as a comprehensive template for the requested format.

Physicochemical Properties

This section provides a summary of the key physicochemical properties of **CZ830** (modeled after Aspirin). These properties are fundamental to its behavior in formulation and biological systems.

Solubility Profile

The solubility of a compound is a critical determinant of its oral bioavailability and formulation characteristics. The following table summarizes the aqueous and organic solubility of **CZ830**.

Solvent System	Temperature (°C)	Solubility (mg/mL)	Method
Water	25	3.3	HPLC
Water	37	10	HPLC
Ethanol	25	200	Gravimetric
Ether	25	58.8	Gravimetric
Chloroform	25	55.6	Gravimetric
Phosphate Buffer (pH 7.4)	37	300	UV-Vis

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety and efficacy throughout its shelf life. **CZ830** is susceptible to hydrolysis, which is the primary degradation pathway.

Condition	Parameter	Half-life (t _{1/2})	Degradation Products
Aqueous Solution (pH 7.4)	37°C	10-15 days	Salicylic Acid, Acetic Acid
Solid State	40°C / 75% RH	> 2 years	Not significant
Acidic Solution (pH 2.5)	25°C	~80 hours	Salicylic Acid, Acetic Acid
Alkaline Solution (pH 9.0)	25°C	~1.5 hours	Salicylic Acid, Acetic Acid

Experimental Protocols

Detailed methodologies for determining the solubility and stability of **CZ830** are provided below. These protocols are standard in the pharmaceutical industry and can be adapted for various compounds.

Aqueous Solubility Determination (Shake-Flask Method)

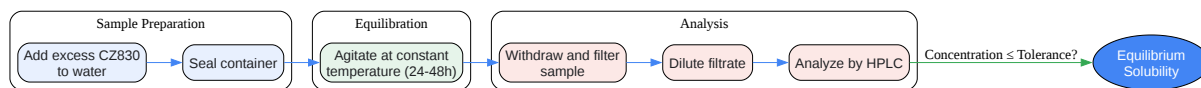
Objective: To determine the equilibrium solubility of **CZ830** in water at a specified temperature.

Materials:

- **CZ830** (Aspirin) powder
- Deionized water
- Orbital shaker with temperature control
- 0.22 μm syringe filters
- HPLC system with a C18 column
- Volumetric flasks and pipettes

Procedure:

- An excess amount of **CZ830** powder is added to a known volume of deionized water in a sealed container.
- The suspension is placed in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitated for 24-48 hours to ensure equilibrium is reached.
- Samples are withdrawn at various time points (e.g., 24, 36, and 48 hours) and immediately filtered through a 0.22 μm syringe filter to remove undissolved solids.
- The filtrate is appropriately diluted and analyzed by a validated HPLC method to determine the concentration of dissolved **CZ830**.
- Equilibrium is confirmed when consecutive measurements are within a specified tolerance (e.g., $\pm 5\%$).



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Caption: Workflow for Aqueous Solubility Determination.

Stability Indicating HPLC Method for Hydrolysis Study

Objective: To quantify the degradation of **CZ830** and the formation of its primary degradant, salicylic acid, over time.

Materials:

- **CZ830** (Aspirin)
- Salicylic Acid reference standard
- HPLC grade acetonitrile and water
- Phosphoric acid
- HPLC system with a UV detector and a C18 column

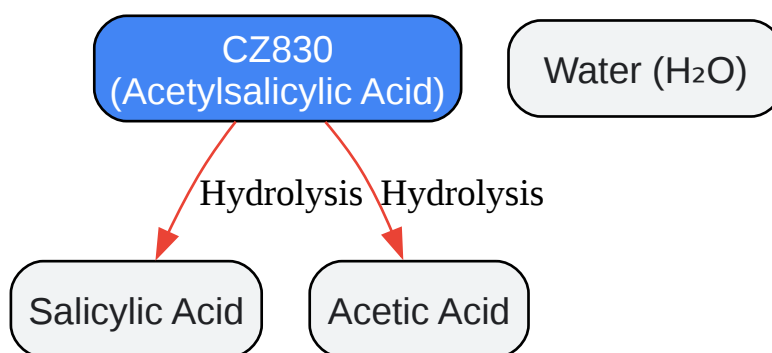
Procedure:

- Prepare a stock solution of **CZ830** in a suitable buffer (e.g., phosphate buffer, pH 7.4).
- Incubate the solution at a constant temperature (e.g., 37°C).
- At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
- Immediately quench the reaction by diluting the sample in the mobile phase to prevent further degradation.

- Inject the sample into the HPLC system.
- The mobile phase typically consists of a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid) to control the pH.
- Monitor the elution of **CZ830** and salicylic acid using a UV detector at an appropriate wavelength (e.g., 237 nm).
- Calculate the concentration of each compound based on the peak area relative to a standard curve.

Degradation Pathway and Mechanism

The primary degradation pathway for **CZ830** (Aspirin) in aqueous solutions is hydrolysis. This reaction is catalyzed by both acid and base.

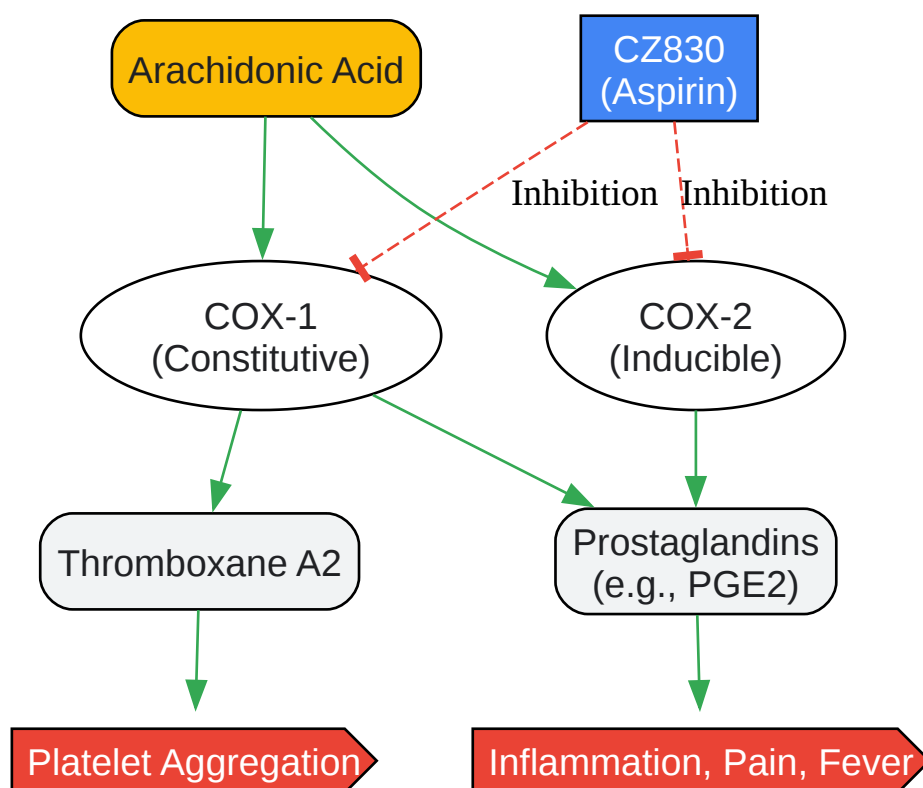


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Caption: Hydrolysis Degradation Pathway of **CZ830**.

Biological Signaling Pathway

CZ830 (Aspirin) is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects primarily through the irreversible inhibition of the cyclooxygenase (COX) enzymes.



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Caption: Mechanism of Action of **CZ830** via COX Inhibition.

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